molecular formula C22H19FN4O2S B2928568 5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide CAS No. 1297609-68-7

5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide

Cat. No. B2928568
CAS RN: 1297609-68-7
M. Wt: 422.48
InChI Key: PFYHXLFTAAKFQS-UHFFFAOYSA-N
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Description

The compound “5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide” is a synthetic cannabinoid . It belongs to the group of synthetic cannabinoid receptor agonists .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiazole ring, a pyrazolidine ring, and a carboxamide group . The exact structure can be represented by the SMILES string: FC1=CC=C (C2=CC (C (NC (C (N)=O)C ©C)=O)=NN2CCCCCF)C=C1 .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have been actively engaged in the synthesis of novel compounds with pyrazole, pyrazolopyrimidine, and thiazole cores, aiming to explore their potential biological activities. For instance, Hassan et al. (2015) reported the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, demonstrating the structural diversity achievable through different synthetic routes. These compounds were characterized using various spectroscopic techniques, highlighting the importance of structural elucidation in drug development (Hassan et al., 2015). Similarly, Puthran et al. (2019) synthesized novel Schiff bases using thiophene and pyrazole derivatives, further expanding the chemical space of potential therapeutic agents (Puthran et al., 2019).

Biological Activities

The synthesized compounds have been evaluated for various biological activities, particularly their antiproliferative and antimicrobial effects. For example, Hassan et al. (2014) explored the cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines, contributing to the search for new anticancer agents (Hassan et al., 2014). Additionally, Mert et al. (2014) investigated the antiproliferative activities of pyrazole-sulfonamide derivatives, identifying compounds with selective effects against tumor cells, which is crucial for the development of targeted cancer therapies (Mert et al., 2014).

Pharmacological Potential

The exploration of pharmacological properties extends to the design and synthesis of compounds targeting specific receptors or biological pathways. For instance, Gao et al. (2015) utilized a scaffold hopping strategy to develop novel histamine H3 receptor antagonists, demonstrating the application of medicinal chemistry in identifying new therapeutic agents (Gao et al., 2015).

properties

IUPAC Name

5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2S/c1-13-20(30-22(25-13)15-5-7-16(23)8-6-15)18-11-19(27-26-18)21(28)24-12-14-3-9-17(29-2)10-4-14/h3-10,18-19,26-27H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKVTRLSIJLKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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